molecular formula C23H24N6OS B2984690 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946211-10-5

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No. B2984690
CAS RN: 946211-10-5
M. Wt: 432.55
InChI Key: FXRFCWDVSRSABK-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent . The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective in treating tuberculosis. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis could be significant in developing new treatments for drug-resistant strains of TB .

Cancer Research

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized feature in compounds with potential anticancer activity. This compound, with its pyrrolidine ring, could be explored for its CDK2 inhibition properties, which is a promising approach for selective targeting of tumor cells .

Drug Design and Synthesis

The compound’s structure, featuring a pyrrolidine ring, makes it a valuable scaffold in drug discovery. The pyrrolidine ring is known for its versatility and ability to improve the pharmacokinetic profile of new drug candidates. It can be used to synthesize selective androgen receptor modulators (SARMs), which are significant in treating conditions like muscle wasting and osteoporosis .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, this compound can be used to efficiently explore pharmacophore space. This is crucial for identifying molecular features responsible for biological activity, which can lead to the discovery of novel therapeutic agents .

Stereochemistry Studies

The stereogenicity of the pyrrolidine ring in this compound allows for the study of different stereoisomers and their biological profiles. Understanding the spatial orientation of substituents and their binding modes to enantioselective proteins is vital for the design of new drugs .

ADME/Tox Optimization

Incorporating the pyrrolidine ring into drug-like molecules can modify physicochemical parameters, which is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand the molecular interactions of derivatized conjugates. This is important for assessing the suitability of compounds for further development as therapeutic agents .

Cytotoxicity Evaluation

Evaluating the cytotoxicity of this compound on human cells, such as HEK-293 (human embryonic kidney) cells, is crucial. This helps determine the safety profile of the compound for potential therapeutic use .

properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-31-23-26-20(28-11-4-5-12-28)19-15-25-29(21(19)27-23)13-10-24-22(30)18-9-8-16-6-2-3-7-17(16)14-18/h2-3,6-9,14-15H,4-5,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFCWDVSRSABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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